![molecular formula C13H14N2O3 B7544112 Ethyl 4-ethoxyquinazoline-2-carboxylate](/img/structure/B7544112.png)
Ethyl 4-ethoxyquinazoline-2-carboxylate
Overview
Description
Ethyl 4-ethoxyquinazoline-2-carboxylate is a chemical compound that has been widely used in scientific research for its potential pharmacological properties. It belongs to the class of quinazoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Central Nervous System (CNS) Active Compounds: Ethyl 4-ethoxyquinazoline-2-carboxylate has been identified as a compound with CNS activity, causing loss of motor control in mice, although it is relatively toxic (Hung, Janowski, & Prager, 1985).
Cyclisation of Amino-Acid Derivatives: It plays a role in the cyclisation of amino-acid derivatives to form various compounds, indicating its importance in synthetic chemistry (Proctor, Ross, & Tapia, 1972).
Oral Antiallergy Activity: A study developed a new prototype with oral antiallergy activity, showing that this compound is more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Synthesis of Luotonin A Derivatives: Ethyl 4-ethoxyquinazoline-2-carboxylate is used in the synthesis of Luotonin A derivatives, indicating its utility in creating complex organic molecules (Atia et al., 2017).
Antioxidant and Anticholinesterase Activity: This compound has been used in the synthesis of quinolone-triazole hybrids, which have shown promising antioxidant and anticholinesterase activities, important for addressing conditions like Alzheimer's disease (Mermer et al., 2018).
Hydrolytic Ring Opening: It is involved in hydrolytic ring-opening reactions in specific chemical environments, illustrating its reactivity and potential applications in organic synthesis (Shemchuk et al., 2010).
Grignard Reaction: This compound forms part of reactions in the presence of Grignard reagents, a cornerstone in organic synthesis (Shemchuk et al., 2010).
Synthesis of Antimicrobial Agents: It has been used in the synthesis of compounds with significant antimicrobial activity, highlighting its potential in the development of new drugs (Abdel-Mohsen, 2014).
properties
IUPAC Name |
ethyl 4-ethoxyquinazoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12-9-7-5-6-8-10(9)14-11(15-12)13(16)18-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPNIAZAFXJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethoxyquinazoline-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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